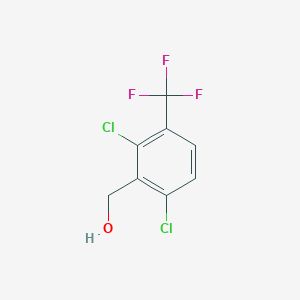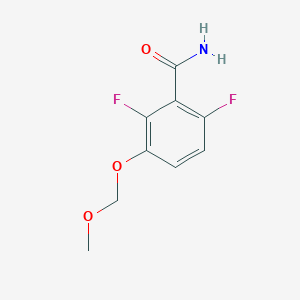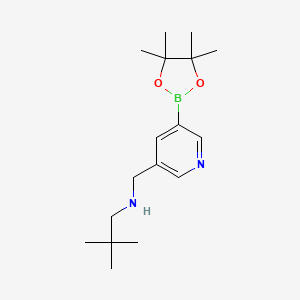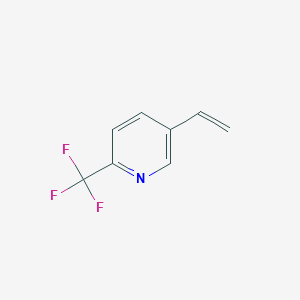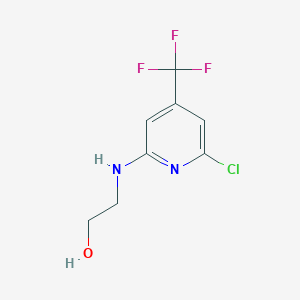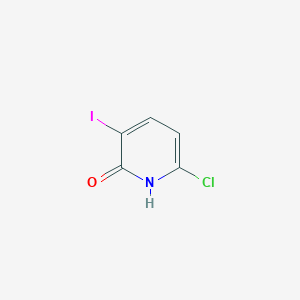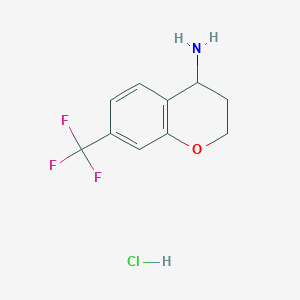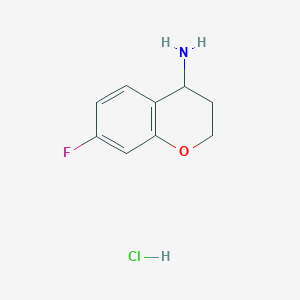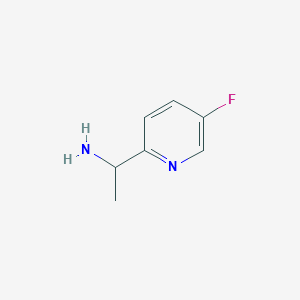
2-Methoxy-3-methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Übersicht
Beschreibung
2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as MMDP, is a heterocyclic compound belonging to the pyridine family. MMDP is a versatile and useful compound with a wide range of applications in scientific research and industrial settings.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wird als Zwischenprodukt in der organischen Synthese verwendet . Sie spielt eine entscheidende Rolle bei der Bildung komplexer organischer Moleküle und trägt zur Entwicklung neuer synthetischer Methoden und Strategien bei.
Polymerwissenschaft
Sie wird bei der Synthese, den optischen und elektrochemischen Eigenschaften neuartiger Copolymere auf der Basis von Benzothiadiazol- und elektronenreichen Arene-Einheiten eingesetzt . Dies ermöglicht die Herstellung von Materialien mit einzigartigen Eigenschaften und eröffnet neue Möglichkeiten in der Materialwissenschaft.
Medizin
Die Verbindung weist einige Ähnlichkeiten mit 3-Brom-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin auf, das Anwendungen im Bereich der Medizin findet . Es ist ein wichtiges Zwischenprodukt für die Synthese cholinerger Medikamente, die zur Behandlung von Magen-Darm-Erkrankungen eingesetzt werden können .
Feinchemikalien
Es wird auch bei der Herstellung von Feinchemikalien eingesetzt . Feinchemikalien sind reine, einzelne chemische Stoffe, die mit chemischen Reaktionen für hochspezifische Anwendungen kommerziell hergestellt werden.
Arzneimittelforschung
Angesichts seiner Rolle als Zwischenprodukt bei der Synthese cholinerger Medikamente kann man davon ausgehen, dass diese Verbindung auch eine Rolle bei der Arzneimittelforschung und -entwicklung spielt .
Materialwissenschaft
Wie im Abschnitt Polymerwissenschaft erwähnt, kann diese Verbindung zur Entwicklung neuer Materialien mit einzigartigen optischen und elektrochemischen Eigenschaften beitragen . Dies kann weitreichende Auswirkungen auf verschiedene Bereiche haben, darunter Elektronik, Energiespeicher und mehr.
Wirkmechanismus
Target of Action
Organoboron compounds, to which this compound belongs, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are generally known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, where they play a key role in C-C bond formation, oxidation, and reduction reactions .
Biochemical Pathways
The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is involved in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Pharmacokinetics
Organoboron compounds are generally known for their high stability and low toxicity , which could potentially influence their bioavailability.
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .
Action Environment
Boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Biochemische Analyse
Biochemical Properties
2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium-catalyzed complexes, facilitating the formation of biaryl compounds. The boronate ester group in 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine forms reversible covalent bonds with diols and other hydroxyl-containing biomolecules, making it a valuable tool in biochemical assays and drug delivery systems .
Cellular Effects
In cellular environments, 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with proteins and enzymes involved in signal transduction. This compound can modulate gene expression by binding to transcription factors and other DNA-binding proteins, thereby influencing cellular metabolism and function . Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form covalent bonds with biomolecules. The boronate ester group can form reversible covalent bonds with diols and other nucleophilic groups, allowing it to act as an enzyme inhibitor or activator. This compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations . Furthermore, 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can influence gene expression by binding to transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can maintain its biochemical activity for extended periods, making it suitable for use in prolonged experiments . Its effects on cellular function may vary over time, with potential changes in gene expression and enzyme activity observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in animal models have been studied to determine its safety and efficacy. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed . At higher doses, it can exhibit toxic effects, including alterations in liver and kidney function, as well as changes in blood chemistry. Threshold effects have been observed, with specific dosages required to achieve desired biochemical effects without causing toxicity.
Metabolic Pathways
2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by the body . Its interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its activity and function can be affected by its subcellular localization, with potential implications for its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-10(8-15-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKOEOLSBVPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726160 | |
| Record name | 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083168-83-5 | |
| Record name | 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



